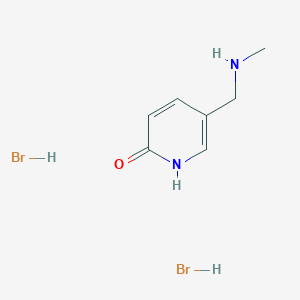
3-Ethoxy-4-methoxy-1-prolylpyrrolidine
Descripción general
Descripción
3-Ethoxy-4-methoxy-1-prolylpyrrolidine is a synthetic stimulant compound that belongs to the cathinone class. It’s part of the pyrrolidine class of compounds, which are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Molecular Structure Analysis
Pyrrolidine compounds, including 3-Ethoxy-4-methoxy-1-prolylpyrrolidine, have a five-membered nitrogen-containing ring . The structure of these compounds allows for efficient exploration of the pharmacophore space due to sp3-hybridization .Physical And Chemical Properties Analysis
The molecular weight of 3-Ethoxy-4-methoxy-1-prolylpyrrolidine is 242.31 g/mol. No further physical or chemical properties were found in the search results.Aplicaciones Científicas De Investigación
Addition to 1-Acylpyridinium Salts
Indolyl and pyrrolyl Grignard reagents have been shown to react with 1-acyl salts of 4-methoxy-3-(triisopropylsilyl)pyridine, yielding 1-acyl-2-heteroaryl-2,3-dihydro-4-pyridones. This process, which involves chiral auxiliaries, demonstrates the utility of these reagents in synthesizing complex heterocyclic compounds (Kuethe & Comins, 2004).
Bioactive Pyrrolidino[3,4-b]pyrrolidines Synthesis
A study detailed the rearrangement of pyrrolidino[3,4-c]pyrrolidine to pyrrolidino[3,4-b]pyrrolidine using sodium methoxide, with an evaluation of antibacterial and antimycobacterial activities. This highlights the compound's potential in developing new antibacterial agents (Belveren et al., 2018).
Nonlinear Optical Studies
Research on chalcone derivatives, including methoxy and ethoxy variants, revealed significant nonlinear optical properties. These findings are critical for applications in optical limiting and laser damage threshold studies, underpinning the potential use of such compounds in advanced optical technologies (Mathew et al., 2019).
Corrosion Inhibition
Pyridine derivatives, including methoxy-substituted compounds, have shown effective corrosion inhibition on mild steel in acidic environments. This research contributes to the development of new corrosion inhibitors for industrial applications (Ansari, Quraishi, & Singh, 2015).
Fluorescence Studies
Novel bisarylmethylidene derivatives of 2-methoxy-2-methyl-1,3-dioxan-5-one have been synthesized, with studies on their photophysical properties. This work is significant for the development of materials with potential applications in fluorescence-based technologies (Mojtahedi et al., 2017).
Stability Study of New Analgesic Compound
A stability study of a new analgesic compound, 4-methoxy-2-[3-[4-(2-methoxyphenyl)-1-piperazinyl)]-propyl] derivative of Pyrrolo[3,4-c]pyridine, was performed using HPLC, contributing to the understanding of the stability of potential pharmaceutical compounds (Muszalska & Bereda, 2008).
Direcciones Futuras
Propiedades
IUPAC Name |
(3-ethoxy-4-methoxypyrrolidin-1-yl)-pyrrolidin-2-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O3/c1-3-17-11-8-14(7-10(11)16-2)12(15)9-5-4-6-13-9/h9-11,13H,3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKSVEEIUHFBGIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CN(CC1OC)C(=O)C2CCCN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Ethoxy-4-methoxy-1-prolylpyrrolidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




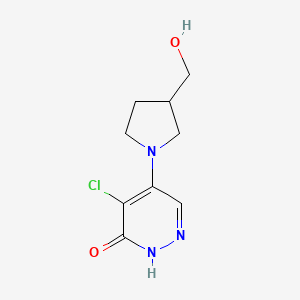
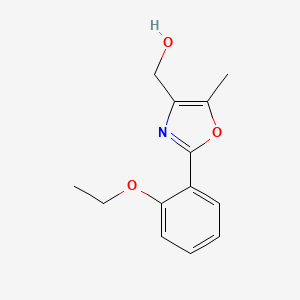
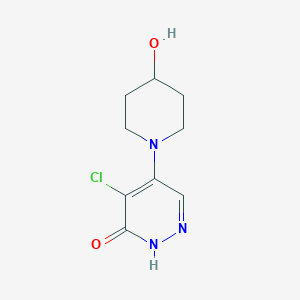
![[2-(3-Bromophenyl)tetrahydro-2H-pyran-4-yl]amine hydrochloride](/img/structure/B1478181.png)

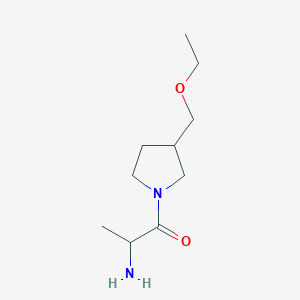



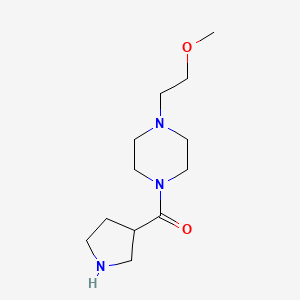
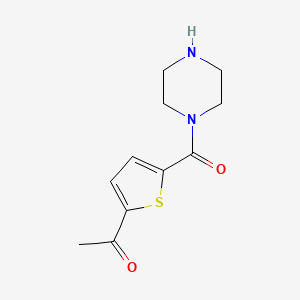
![1-Methyl-4-(4-[(methylamino)methyl]phenyl)pyrrolidine-3-carboxamide hydrochloride](/img/structure/B1478195.png)
